Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
Description
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate (CAS 315693-84-6) is a synthetic organic compound featuring a benzoate ester core linked via an ether bond to a dimethyl-substituted 1,2-oxazole heterocycle. This molecule is commercially available through suppliers like Ambeed, Inc. and LGC Standards, with reported purity up to 98% .
Properties
IUPAC Name |
methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-13(10(2)19-15-9)8-18-12-6-4-11(5-7-12)14(16)17-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJRNXGJFJJDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
Methyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate (C₁₄H₁₅NO₄, MW 261.27 g/mol) features a benzoate ester core linked via a methylene ether bridge to a 3,5-dimethyl-1,2-oxazole heterocycle. This compound is pivotal in medicinal chemistry due to the bioisosteric properties of the oxazole ring, which enhances metabolic stability and target binding affinity. The methoxy group at the para position of the benzoate improves lipophilicity (logP ≈ 2.8), facilitating membrane permeability.
Synthetic Methodologies
Oxazole Core Synthesis
The 3,5-dimethyl-1,2-oxazole-4-methanol intermediate is synthesized via cyclodehydration of N-alkoxy oxalyl alanine derivatives (Table 1).
- Cyclization :
- React N-ethoxy oxalyl-DL-alanine ethyl ester (1.0 eq) with POCl₃ (1.2 eq) and triethylamine (2.5 eq) in chloroform at 60–70°C for 4–6 h.
- Yield: 78–85% (3,5-dimethyl-1,2-oxazole-4-carboxylic acid ethyl ester).
- Reduction :
Table 1: Optimization of Oxazole Cyclization
| Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 60 | 4 | 85 |
| P₂O₅ | 80 | 6 | 78 |
| SOCl₂ | 70 | 5 | 82 |
Etherification Strategies
Williamson Ether Synthesis
- Activation :
- Convert 3,5-dimethyl-1,2-oxazole-4-methanol to 4-(chloromethyl)-3,5-dimethyl-1,2-oxazole using SOCl₂ (1.5 eq) in DCM at 0°C → 25°C for 3 h.
- Yield: 89–93%.
- Coupling :
Table 2: Solvent Effects on Etherification
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| Acetone | Cs₂CO₃ | 60 | 65 |
| THF | NaH | 25 | 71 |
Mitsunobu Reaction
- Combine methyl 4-hydroxybenzoate (1.0 eq), 3,5-dimethyl-1,2-oxazole-4-methanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C → 25°C for 24 h.
- Yield: 82–86% (after silica gel chromatography, hexane/EtOAc 3:1).
Key Advantages :
Analytical Characterization
Industrial-Scale Considerations
- Catalyst Recycling : Solid acid catalysts (e.g., Amberlyst-15) enable 5–7 reaction cycles without yield loss.
- Continuous Flow Synthesis :
Table 3: Cost Analysis of Key Steps
| Step | Cost Contribution (%) |
|---|---|
| Oxazole Synthesis | 42 |
| Chloromethylation | 18 |
| Etherification | 27 |
| Purification | 13 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in DMF
Major Products Formed
Oxidation: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Reduction: 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Heterocyclic Core Variations
a. 1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives
Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () replace the 1,2-oxazole with a 1,2,4-oxadiazole. The 1,2-oxazole in the target compound has lower aromatic stabilization compared to 1,2,4-oxadiazoles, leading to differences in reactivity and metabolic stability. Oxadiazoles are often preferred in drug design for their superior hydrogen-bonding capacity and thermal stability .
b. Triazine-Containing Analogs Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () incorporates a triazine ring. Triazines offer multiple sites for functionalization and stronger electron-withdrawing effects, enhancing interactions in catalytic or supramolecular systems. The target compound’s 1,2-oxazole may provide milder electronic effects, favoring applications where steric bulk is detrimental .
Substituent and Positional Isomerism
a. Ester Group Modifications 1-Cyanoethyl 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate () replaces the methyl ester with a cyanoethyl group. The target compound’s methyl ester is more hydrolytically stable, favoring prolonged shelf life .
b. Positional Isomerism on the Benzene Ring The target compound’s methoxy group is para to the ester, whereas analogs like the cyanoethyl derivative () feature meta substitution. Para substitution often enhances symmetry and crystallinity, as seen in hydrogen-bonding patterns described by Bernstein et al. . Meta-substituted analogs may exhibit reduced packing efficiency but greater conformational flexibility.
Cyclohexane vs. Benzene Core
4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine () replaces the aromatic benzoate with a cyclohexane ring. The cyclohexane ring introduces steric hindrance, which could impact binding in biological targets .
Comparative Data Table
Biological Activity
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate, with the molecular formula and a molecular weight of 261.27 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a benzoate moiety and a dimethyl-1,2-oxazole ring, which may contribute to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The oxazole ring can facilitate hydrogen bonding and π-π interactions, which are critical for binding to enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.030 |
| Pseudomonas aeruginosa | 0.050 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and shows moderate effectiveness against Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Experimental models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
Case Studies
- In Vivo Study on Wound Healing : A study conducted on rats showed that topical application of this compound significantly accelerated wound healing compared to control groups. The treated wounds exhibited reduced inflammation and enhanced collagen deposition.
- Cell Culture Studies : In vitro experiments using human cell lines indicated that this compound could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-hydroxybenzoate | Lacks oxazole moiety | Antimicrobial but less potent |
| Methyl 4-(dimethylamino)benzoate | Contains dimethylamino group | Stronger antibacterial activity |
| Methyl 4-(dimethylthiazolyl)benzoate | Thiazole ring instead of oxazole | Effective against specific fungal strains |
This compound stands out due to its dual action as both an antimicrobial and anti-inflammatory agent, making it a versatile candidate for further research and potential therapeutic applications.
Q & A
Advanced Research Question
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase) or receptors.
- QSAR : Correlate substituent effects (e.g., dimethyloxazole’s electron-withdrawing nature) with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .
Case Study : A benzofuran-thiazole analog () showed anti-inflammatory activity via COX-2 inhibition, suggesting similar mechanisms for dimethyloxazole derivatives.
What analytical techniques are recommended for purity and stability assessment?
Basic Research Question
Q. Stability Data :
| Condition | Degradation (%) | Time (weeks) |
|---|---|---|
| 25°C, 60% RH | <5 | 4 |
| 40°C, 75% RH | 15–20 | 4 |
How do intermolecular interactions influence the compound’s physicochemical properties?
Advanced Research Question
- Hydrogen bonding : The benzoate ester’s carbonyl oxygen participates in C–H⋯O bonds, affecting solubility .
- π-π stacking : Dimethyloxazole’s aromatic system enhances crystallinity and melting point .
- Lipophilicity : LogP values (~2.5) predict moderate membrane permeability, critical for bioavailability .
Graph Set Analysis (): Chains of R₂²(8) motifs in crystals indicate directional hydrogen-bonding networks.
What strategies address contradictory data in biological assays?
Advanced Research Question
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 μM).
- Control experiments : Rule out false positives via cytotoxicity assays (e.g., MTT on HEK293 cells).
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorometric vs. colorimetric readouts) .
Example : Ethyl 4-(2-benzylhexyloxy)benzoate analogs () showed dose-dependent bioactivity, emphasizing rigorous replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
